molecular formula C31H53N3O19P2 B035254 Udp-3-hmaglc CAS No. 108636-29-9

Udp-3-hmaglc

Cat. No.: B035254
CAS No.: 108636-29-9
M. Wt: 833.7 g/mol
InChI Key: TZSJGZGYQDNRRX-MPLCHSTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Udp-3-hmaglc typically involves the enzymatic conversion of UDP-N-acetylglucosamine with the addition of a hydroxytetradecanoyl group. This process is catalyzed by specific enzymes such as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability and activity of the enzymes involved .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for its synthesis. High-performance liquid chromatography (HPLC) is commonly used for the purification of the compound from complex mixtures . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Udp-3-hmaglc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted forms.

Scientific Research Applications

Chemistry

In chemistry, Udp-3-hmaglc is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the construction of various oligosaccharides and polysaccharides .

Biology

In biological research, this compound is crucial for studying the biosynthesis of lipid A and its role in bacterial cell wall formation. It is also used in the investigation of bacterial resistance mechanisms and the development of new antibiotics .

Medicine

In medicine, this compound is explored for its potential as a target for antibacterial agents. Inhibitors of the enzymes involved in its synthesis, such as LpxC, are being developed as novel antibiotics to combat Gram-negative bacterial infections .

Industry

In the industrial sector, this compound is used in the production of various biochemical products, including vaccines and diagnostic tools. Its role in the biosynthesis of lipid A makes it a valuable compound for the development of new biotechnological applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Udp-3-hmaglc include:

Uniqueness

What sets this compound apart from these similar compounds is its specific role in the biosynthesis of lipid A. Unlike other UDP-sugars, this compound is directly involved in the formation of the lipid A component of the bacterial cell wall, making it a unique and critical compound in bacterial physiology .

Properties

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSJGZGYQDNRRX-MPLCHSTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N3O19P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102965
Record name UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108636-29-9
Record name Uridine 5′-(trihydrogen diphosphate), P′-[2-(acetylamino)-2-deoxy-3-O-[(3R)-3-hydroxy-1-oxotetradecyl]-α-D-glucopyranosyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108636-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Udp-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108636299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Udp-3-hmaglc
Reactant of Route 2
Udp-3-hmaglc
Reactant of Route 3
Udp-3-hmaglc
Reactant of Route 4
Udp-3-hmaglc
Reactant of Route 5
Udp-3-hmaglc
Reactant of Route 6
Udp-3-hmaglc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.